4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile
Description
The compound 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile is a nicotinonitrile derivative featuring a thioether-linked acetophenone group at position 2, with 2-chlorophenyl and 4-chlorophenyl substituents at positions 4 and 6, respectively.
Properties
Molecular Formula |
C26H16Cl2N2OS |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-(4-chlorophenyl)-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H16Cl2N2OS/c27-19-12-10-17(11-13-19)24-14-21(20-8-4-5-9-23(20)28)22(15-29)26(30-24)32-16-25(31)18-6-2-1-3-7-18/h1-14H,16H2 |
InChI Key |
RZICTYOGGQXENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of the nicotinonitrile core, followed by the introduction of chlorophenyl groups and the thioether linkage. Common reagents used in these steps include chlorinating agents, thiol compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Tabulated Comparison of Key Analogs
Biological Activity
4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound, characterized by a pyridine ring and various functional groups, has garnered attention for its possible biological activities, including antimicrobial and anticancer properties. The molecular formula is with a molecular weight of approximately 375.3 g/mol .
Structural Characteristics
The compound's structure includes:
- Two chlorophenyl groups : These groups may enhance lipophilicity and biological activity.
- Thioether linkage : This functional group can participate in various chemical reactions, potentially influencing the compound's reactivity and interaction with biological targets.
- Nitrile group : Known for its ability to undergo nucleophilic additions, this group may also play a role in the biological activity of the compound.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The specific biological activity of this compound remains largely unexplored, but available data suggest potential pharmacological relevance.
Antimicrobial Activity
Research has shown that pyridine derivatives can inhibit bacterial growth effectively. Similar compounds have demonstrated antimicrobial properties, which may be attributed to their ability to disrupt microbial membranes or inhibit essential enzymatic processes.
Anticancer Potential
Many compounds featuring a pyridine core have exhibited cytotoxic effects against various cancer cell lines. The structural components of this compound suggest it may also possess anticancer properties, although specific studies are needed to confirm this hypothesis.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring, thioether linkage | Antimicrobial potential |
| Chloroquine | Quinoline structure | Antimalarial |
| Pyrimidine derivatives | Pyrimidine ring | Antiviral |
| Thiazole derivatives | Thiazole ring | Anticancer |
This table highlights the diversity of biological activities associated with compounds having similar structural motifs. The unique combination of chlorinated phenyl groups and thioether functionality in this compound could provide distinctive biological properties compared to other compounds within similar classes .
Molecular Docking Studies
Future research should include molecular docking simulations to elucidate the binding affinity of this compound with various biological targets such as enzymes or receptors. These studies will help clarify how this compound interacts at a molecular level and provide insights into its potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
